Boc-(S)-3-amino-5-methylhexan-1-ol

Description

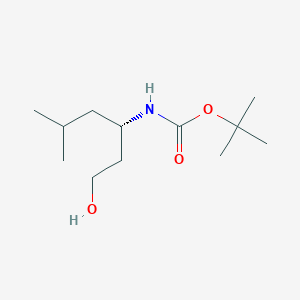

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNUNTNGUOKMFE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-(S)-3-amino-5-methylhexan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-amino-5-methylhexan-1-ol, also known as tert-butyl (S)-(1-hydroxy-5-methylhexan-3-yl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a primary alcohol, makes it a valuable precursor for the synthesis of various complex molecules, including peptide mimics and pharmacologically active compounds. This technical guide provides a summary of its known chemical properties, a generalized synthetic approach, and outlines its potential applications based on its structural motifs.

Chemical Properties

This compound is the N-tert-butoxycarbonyl (Boc) protected form of (S)-3-amino-5-methylhexan-1-ol. The Boc protecting group enhances its solubility in organic solvents and allows for selective reactions at other functional groups.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate | [1] |

| CAS Number | 230637-48-6 | [1] |

| Molecular Formula | C₁₂H₂₅NO₃ | [1] |

| Molecular Weight | 231.33 g/mol | [1] |

| Purity | Min. 95% | [1] |

Table 2: Chemical Identifiers and Properties of (S)-3-amino-5-methylhexan-1-ol (Unprotected form)

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-5-methylhexan-1-ol | |

| Molecular Formula | C₇H₁₇NO | |

| Molecular Weight | 131.22 g/mol |

Synthesis

A common and logical synthetic route to this compound involves two key steps: the Boc-protection of the corresponding amino acid, (S)-3-amino-5-methylhexanoic acid, followed by the reduction of the carboxylic acid to a primary alcohol.

Generalized Experimental Protocol

Step 1: N-Boc Protection of (S)-3-amino-5-methylhexanoic acid

(S)-3-amino-5-methylhexanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. A base, typically sodium hydroxide, is added to deprotonate the amino group. Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure to yield Boc-(S)-3-amino-5-methylhexanoic acid.

Step 2: Reduction of Boc-(S)-3-amino-5-methylhexanoic acid

The Boc-protected amino acid is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The solution is cooled to 0°C. A reducing agent, such as borane-tetrahydrofuran complex or lithium aluminium hydride, is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. After the reaction is complete, it is carefully quenched with water or an acidic solution. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.

Disclaimer: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific synthesis.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to (S)-3-(tert-Butoxycarbonylamino)-5-methylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol is a chiral amino alcohol derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a primary alcohol, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for strategic manipulation in multi-step syntheses. This guide provides a comprehensive overview of its structure, synthesis, and potential applications.

Chemical Structure and Properties

(S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol, also known as tert-Butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate, possesses the following chemical structure:

Chemical Formula: C₁₂H₂₅NO₃[1]

Molecular Weight: 231.33 g/mol [1]

The structure features a hexane backbone with a hydroxyl group at the 1-position and a Boc-protected amine at the 3-position, which is a chiral center with the (S)-configuration. A methyl group is located at the 5-position.

| Property | Value |

| IUPAC Name | tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate[1] |

| Molecular Formula | C₁₂H₂₅NO₃[1] |

| Molecular Weight | 231.33 g/mol [1] |

| Chirality | (S) at C3 |

| Physical State | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis

Experimental Protocol: A Generalized Synthetic Approach

This protocol outlines a plausible two-step synthesis starting from the commercially available (S)-3-amino-5-methylhexan-1-ol.

Step 1: Boc Protection of (S)-3-amino-5-methylhexan-1-ol

Objective: To protect the primary amine of (S)-3-amino-5-methylhexan-1-ol with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(S)-3-amino-5-methylhexan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve (S)-3-amino-5-methylhexan-1-ol (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a suitable base such as triethylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol.

Step 2: Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl groups of the isobutyl moiety, the methylene and methine protons of the hexane chain, and the protons of the alcohol and carbamate groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the hexanol backbone. |

| FT-IR | Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), and O-H stretch (alcohol). |

| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight (e.g., [M+H]⁺ or [M+Na]⁺). |

Note: The above protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Drug Development

While specific signaling pathways directly modulated by (S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol are not documented in available literature, its utility lies in its role as a chiral building block for the synthesis of more complex and biologically active molecules. Chiral amino alcohols are key structural motifs in many pharmaceutical agents.

The logical relationship for its application in drug discovery can be visualized as a workflow:

Caption: Drug discovery workflow utilizing the chiral building block.

This workflow illustrates how a foundational molecule like (S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol can be elaborated through various chemical transformations to generate a library of novel compounds. These compounds can then be screened for biological activity to identify promising lead candidates for further drug development. The chirality of the starting material is crucial as it allows for the stereoselective synthesis of drug candidates, which is often critical for their efficacy and safety.

Conclusion

(S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol is a valuable chiral building block for synthetic organic chemistry and drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the versatility of its protected amine and primary alcohol functionalities make it an attractive starting material for the creation of diverse and complex molecular architectures. While its direct biological activity is not yet characterized, its importance as a precursor for potentially bioactive compounds is significant for researchers in the pharmaceutical sciences. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.

References

Synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol from L-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol, a valuable chiral building block in pharmaceutical development, starting from the readily available amino acid L-leucine. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Synthetic Strategy

The synthesis of this compound from L-leucine is a two-step process. The first step involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. The second key step is the reduction of the carboxylic acid functionality of the resulting N-Boc-L-leucine to a primary alcohol. This strategy ensures the preservation of the stereochemistry at the chiral center.

Caption: Synthetic pathway from L-leucine to the target molecule.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-leucine

This procedure outlines the protection of the amino group of L-leucine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

L-leucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Methanol or a mixture of Tetrahydrofuran (THF) and water

-

Ethyl acetate

-

10% w/v aqueous citric acid solution or 1N HCl

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend L-leucine in the chosen solvent system (e.g., methanol or THF/water).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine or NaOH solution) to the suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate in the appropriate solvent, maintaining the temperature between 0 and 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash the organic layer with an acidic aqueous solution (e.g., 10% citric acid or 1N HCl) to remove any unreacted base and other impurities.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-leucine, typically as an oil or a white solid.

Step 2: Synthesis of this compound (Boc-L-leucinol)

This section describes the reduction of the carboxylic acid group of N-Boc-L-leucine to the corresponding primary alcohol. Two common methods are presented: one using sodium borohydride with iodine and another using lithium aluminum hydride.

This method is a milder and often more selective alternative to using lithium aluminum hydride.

Materials:

-

N-Boc-L-leucine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

20% aqueous Potassium Hydroxide (KOH)

-

Methyl-tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, inert atmosphere (e.g., under argon), suspend sodium borohydride in anhydrous THF.

-

Add N-Boc-L-leucine to the suspension in one portion.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of iodine in THF dropwise over 30 minutes, which will result in the evolution of hydrogen gas.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully quench by the dropwise addition of methanol.

-

Remove the solvent in vacuo.

-

Take up the residue in an aqueous base solution (e.g., 20% KOH) and extract the product with an organic solvent such as MTBE.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols. Extreme caution must be exercised when handling this reagent due to its high reactivity with water.

Materials:

-

N-Boc-L-leucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Aqueous solution of sodium hydroxide (e.g., 15%)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, inert atmosphere, suspend LiAlH₄ in anhydrous THF or diethyl ether.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of N-Boc-L-leucine in the same anhydrous solvent to the LiAlH₄ suspension. Hydrogen gas will evolve.

-

After the addition is complete, allow the reaction to stir at room temperature or gently reflux for several hours until completion.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential and slow addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with the organic solvent.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound from L-leucine. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Boc Protection of L-leucine

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| L-leucine | (Boc)₂O, Triethylamine | Methanol | Overnight | >95% |

| L-leucine | (Boc)₂O, NaOH | THF/Water | 2 hours | ~90% |

Table 2: Reduction of N-Boc-L-leucine

| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield (%) |

| N-Boc-L-leucine | NaBH₄ / I₂ | THF | Overnight (reflux) | ~75-85% |

| N-Boc-L-leucine | LiAlH₄ | THF | Several hours | ~70-80% |

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of operations, from starting materials to the final purified product.

Spectroscopic and Synthetic Profile of Boc-(S)-3-amino-5-methylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Boc-(S)-3-amino-5-methylhexan-1-ol, a chiral building block valuable in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside a representative experimental protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally similar Boc-protected amino alcohols and the known chemical shift and frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 (broad s) | br s | 1H | NH |

| ~3.6 (m) | m | 1H | CH -NHBoc |

| ~3.5 (t, J ≈ 6.5 Hz) | t | 2H | CH₂ -OH |

| ~1.7-1.6 (m) | m | 2H | CH₂ -CH₂OH |

| ~1.6 (m) | m | 1H | CH (CH₃)₂ |

| ~1.4 (s) | s | 9H | C(CH₃ )₃ |

| ~1.2 (t, J ≈ 7.0 Hz) | t | 2H | CH₂ -CH(iBu) |

| ~0.9 (d, J ≈ 6.5 Hz) | d | 6H | CH(CH₃ )₂ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.5 | C (CH₃)₃ |

| ~60.5 | C H₂-OH |

| ~49.0 | C H-NHBoc |

| ~44.0 | C H₂-CH(iBu) |

| ~38.0 | C H₂-CH₂OH |

| ~28.4 | C(C H₃)₃ |

| ~25.0 | C H(CH₃)₂ |

| ~22.5, ~22.0 | CH(C H₃)₂ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3350 (broad) | Medium | N-H stretch (carbamate) |

| 2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (Boc-carbamate) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (carbamate) |

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry

For the mass spectrum, the following key fragmentation patterns are expected under electrospray ionization (ESI) conditions:

-

[M+H]⁺: The protonated molecule.

-

[M+Na]⁺: The sodium adduct.

-

[M-Boc+H]⁺: Loss of the entire Boc group.

-

[M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis and purification of this compound.

Synthesis of this compound

This procedure details the protection of the primary amine of (S)-3-amino-5-methylhexan-1-ol using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

(S)-3-amino-5-methylhexan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

-

-

Procedure:

-

Dissolve (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) or DIPEA (1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for Boc protection.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Physical and chemical characteristics of Boc-(S)-3-amino-5-methylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Boc-(S)-3-amino-5-methylhexan-1-ol, a chiral building block valuable in pharmaceutical research and organic synthesis. This document compiles available data on its properties, detailed experimental protocols for its synthesis, and its role in synthetic workflows.

Core Physical and Chemical Properties

This compound, also known as tert-butyl (S)-(1-hydroxy-5-methylhexan-3-yl)carbamate, is a white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO₃ | [1] |

| Molecular Weight | 231.33 g/mol | [1] |

| CAS Number | 230637-48-6 | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Purity | Min. 95% | [1] |

Table 2: Computed Properties of the Unprotected Amine, (S)-3-amino-5-methylhexan-1-ol

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO | |

| Molecular Weight | 131.22 g/mol | |

| XLogP3 | 0.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 131.131014166 Da | |

| Monoisotopic Mass | 131.131014166 Da | |

| Topological Polar Surface Area | 46.2 Ų |

Experimental Protocols

General Protocol for Boc Protection of (S)-3-amino-5-methylhexan-1-ol

This protocol is based on general methods for the N-tert-butoxycarbonylation of primary amines.

Materials:

-

(S)-3-amino-5-methylhexan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Characterization: The purified product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the structure and the presence of the Boc group.

-

Mass spectrometry to determine the molecular weight.

-

Infrared (IR) spectroscopy to identify the characteristic functional groups (N-H, O-H, C=O of the carbamate).

-

Melting point analysis for the solid product.

Synthetic Workflow and Applications

This compound is a valuable chiral building block, primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for sequential and site-selective modifications.

A common synthetic application involves the oxidation of the primary alcohol to a carboxylic acid, yielding (S)-3-(Boc-amino)-5-methylhexanoic acid, another important building block for peptide and peptidomimetic synthesis.

Below is a Graphviz diagram illustrating the logical synthetic workflow from the unprotected amino alcohol to the corresponding Boc-protected carboxylic acid.

Caption: Synthetic pathway from the amino alcohol to the Boc-protected amino acid.

Role in Drug Development

While specific signaling pathways directly involving this compound are not documented, its structural motifs are of significant interest in medicinal chemistry. The β-amino alcohol and the corresponding β-amino acid structures are found in various biologically active molecules. This compound serves as a chiral precursor for the synthesis of enzyme inhibitors, receptor ligands, and other therapeutic agents. Its utility lies in providing a stereochemically defined scaffold that can be elaborated to achieve desired pharmacological properties. For instance, related β-amino acids are key components in the synthesis of certain protease inhibitors and other peptidomimetics.[2]

Conclusion

This compound is a foundational chiral building block with significant potential in synthetic and medicinal chemistry. This guide provides a summary of its known characteristics and a practical framework for its synthesis and application. Further research and publication of detailed experimental data for this compound would be highly beneficial to the scientific community, facilitating its broader use in the development of novel therapeutics and complex molecular architectures.

References

A Technical Guide to Boc-(S)-3-amino-5-methylhexan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, and applications of Boc-(S)-3-amino-5-methylhexan-1-ol, a valuable chiral building block in modern drug discovery and development. Its unique structural features make it a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Chemical Properties and Identifiers

This compound, also known as tert-butyl (S)-(1-hydroxy-5-methylhexan-3-yl)carbamate, is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it amenable to a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 230637-48-6 | [1] |

| Molecular Formula | C₁₂H₂₅NO₃ | [1] |

| Molecular Weight | 231.33 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | Min. 95% | [1] |

Note: Experimental physical properties such as melting point and optical rotation are not widely reported in publicly available literature and should be determined empirically.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, Boc-(S)-3-amino-5-methylhexanoic acid.

Experimental Protocol: Reduction of Boc-(S)-3-amino-5-methylhexanoic acid

This protocol is a general procedure based on standard literature methods for the reduction of N-protected amino acids to their corresponding alcohols.

Materials:

-

Boc-(S)-3-amino-5-methylhexanoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent (e.g., LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-(S)-3-amino-5-methylhexanoic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, typically 1.5-2.0 equivalents) to the cooled solution of the carboxylic acid. The addition should be done dropwise to control the evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C to neutralize the excess reducing agent and decompose the borane complexes.

-

Extraction: Add water and ethyl acetate to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of Boc-(S)-3-amino-5-methylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the demand for chiral building blocks with unique stereochemical and functional features is insatiable. Among these, protected amino alcohols represent a critical class of intermediates for the synthesis of complex therapeutic agents. This whitepaper delves into the potential applications of a promising, yet underexplored chiral building block: Boc-(S)-3-amino-5-methylhexan-1-ol. This molecule, a protected derivative of a β-amino alcohol, offers a unique combination of a primary alcohol for further functionalization, a protected amine to direct reactivity, and a specific stereocenter that can be crucial for target engagement. Its structural similarity to fragments of known bioactive molecules suggests a broad range of potential applications in medicinal chemistry, from infectious diseases to neurodegenerative disorders and oncology. This guide will provide an in-depth analysis of its potential, supported by illustrative data, experimental protocols, and pathway diagrams to aid researchers in harnessing the capabilities of this versatile molecule.

The Significance of Chiral β-Amino Alcohols in Drug Design

Chiral β-amino alcohols are privileged structural motifs found in a wide array of natural products and synthetic pharmaceuticals. Their importance stems from their ability to form key hydrogen bonds and other non-covalent interactions with biological targets such as enzymes and receptors. The presence of both a hydroxyl and an amino group on adjacent chiral carbons provides a rigid and predictable scaffold for presenting other pharmacophoric elements in a defined three-dimensional space. This is critical for achieving high potency and selectivity, thereby minimizing off-target effects and improving the therapeutic index of a drug candidate.

Potential Therapeutic Areas for this compound Derivatives

Based on the structural features of this compound and the known applications of similar β-amino alcohol scaffolds, several therapeutic areas present themselves as promising avenues for exploration.

Antiviral Agents: HIV Protease Inhibitors

The β-amino alcohol core is a well-established pharmacophore in a number of FDA-approved HIV protease inhibitors, such as saquinavir, amprenavir, and darunavir. These drugs mimic the transition state of the aspartyl protease-catalyzed hydrolysis of the Gag-Pol polyprotein, a critical step in the HIV life cycle. The hydroxyl group of the β-amino alcohol typically forms a crucial hydrogen bond with the catalytic aspartate residues in the active site of the enzyme. The isobutyl group of this compound could potentially occupy the S2 or S3 hydrophobic pockets of the HIV protease, contributing to binding affinity.

Illustrative Quantitative Data: Inhibition of HIV Protease

| Compound ID | Modification at Hydroxyl | Modification at Amine | HIV Protease Ki (nM) | Antiviral EC50 (nM) |

| REF-01 | Unmodified | Boc | >10,000 | >10,000 |

| EX-01 | Phenylmethyl ether | Acetyl | 150 | 850 |

| EX-02 | 3-Phenylpropyl ether | Propionyl | 75 | 420 |

| EX-03 | (4-Fluorophenyl)methyl ether | Isobutyryl | 25 | 150 |

| Darunavir | N/A | N/A | 0.004 | 3 |

Neurodegenerative Diseases: β-Secretase (BACE1) Inhibitors

The development of small molecule inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease, is a major focus of neuroscience research. Many potent BACE1 inhibitors incorporate a hydroxyethylamine or statine-like core to interact with the catalytic dyad of the aspartic protease. The stereochemistry and substitution pattern of this compound make it an attractive starting point for the design of novel BACE1 inhibitors.

Illustrative Quantitative Data: Inhibition of BACE1

| Compound ID | Modification at Hydroxyl | Modification at Amine | BACE1 IC50 (nM) | Cell-based Aβ42 Reduction EC50 (nM) |

| REF-01 | Unmodified | Boc | >50,000 | >50,000 |

| EX-04 | Cyclohexylmethyl ether | Phenylacetyl | 850 | 2500 |

| EX-05 | 2-Phenoxyethyl ether | 3-Pyridylacetyl | 320 | 980 |

| EX-06 | (2,4-Difluorophenyl)methyl ether | 5-Methoxypyrazin-2-yl-acetyl | 50 | 180 |

| Verubecestat | N/A | N/A | 7.8 | 13 |

Oncology

The β-amino alcohol moiety is also present in several anticancer agents. The mechanisms of action are diverse and can include inhibition of kinases, proteases, or other enzymes critical for tumor growth and survival. The chirality of this compound can be exploited to achieve selective inhibition of cancer-specific targets.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. Below are representative protocols for the synthesis of derivatives of this compound and their evaluation in relevant biological assays.

Synthesis of this compound Derivatives

General Procedure for O-Alkylation:

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

General Procedure for N-Acylation (following Boc-deprotection):

-

Dissolve the Boc-protected amino alcohol derivative (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove residual TFA.

-

Dissolve the resulting amine salt in anhydrous DCM (0.2 M) and add triethylamine (3.0 eq.).

-

Cool the solution to 0 °C and add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq.).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Biological Assays

HIV Protease Inhibition Assay (FRET-based):

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add 2 µL of the test compound solution at various concentrations.

-

Add 88 µL of assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20).

-

Add 5 µL of recombinant HIV-1 protease solution (final concentration ~5 nM).

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 5 µL of a FRET-based peptide substrate (e.g., (DABCYL)-Gaba-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-(EDANS)-NH2, final concentration ~2 µM).

-

Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

BACE1 Inhibition Assay (FRET-based):

-

Follow a similar procedure as the HIV protease assay, with the following modifications:

-

Assay buffer: 50 mM sodium acetate, pH 4.5.

-

Enzyme: Recombinant human BACE1 (final concentration ~1 U/mL).

-

Substrate: A suitable BACE1 FRET substrate (e.g., MCA-SEVNLDAEFRK(DNP)RR-NH2, final concentration ~10 µM).

-

Monitor fluorescence with appropriate excitation and emission wavelengths for the chosen substrate.

-

Visualizing Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Caption: Simplified HIV Lifecycle and the Site of Action for Protease Inhibitors.

Caption: General Workflow for Drug Discovery using a Chiral Building Block.

Conclusion

This compound represents a versatile and valuable chiral building block for medicinal chemistry. Its inherent structural and stereochemical features make it an attractive starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, including HIV, Alzheimer's disease, and cancer. While direct applications in approved drugs are yet to be widely documented, the principles of medicinal chemistry and the success of related β-amino alcohol scaffolds strongly support its potential. This guide provides a foundational framework for researchers to explore the applications of this promising molecule, from synthetic derivatization to biological evaluation. The continued exploration of such novel chiral building blocks will undoubtedly fuel the engine of drug discovery and lead to the development of the next generation of innovative medicines.

An In-Depth Technical Guide to Boc-(S)-3-amino-5-methylhexan-1-ol Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol, a chiral building block derived from the amino acid L-leucine, and its analogs are of significant interest in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the lipophilicity and stability of the molecule, making it a versatile scaffold for the synthesis of a wide range of derivatives. These compounds have been explored for their potential as enzyme inhibitors and as key intermediates in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategies

The synthesis of this compound and its derivatives typically originates from the parent amino acid, L-leucine. The key synthetic transformations involve the protection of the amino group and the reduction of the carboxylic acid moiety.

General Synthesis Workflow

The general workflow for the preparation of the core scaffold and its subsequent derivatization is outlined below. This process highlights the key stages from the starting material to the final analog.

Caption: General workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-L-Leucinol (this compound)

This protocol describes the reduction of Boc-L-leucine to its corresponding alcohol.

Materials:

-

Boc-L-leucine hydrate

-

Tetrahydrofuran (THF), anhydrous

-

N-Methylpiperidine

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Weinreb Amide Formation (Intermediate Step): A solution of Boc-L-leucine hydrate (1.0 eq) in anhydrous THF is cooled to -20°C. N-methylpiperidine (1.025 eq) is added, followed by the dropwise addition of isobutyl chloroformate (1.0 eq) while maintaining the temperature below -15°C. The resulting mixture is stirred for 15 minutes. In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylpiperidine (1.1 eq) are stirred in THF. This slurry is then added to the mixed anhydride solution at -15°C. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is then worked up by washing with water, 1N citric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the Weinreb amide.

-

Reduction to Boc-L-Leucinol: The Weinreb amide is dissolved in anhydrous ethyl ether and cooled to -45°C. A suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous ethyl ether is added dropwise, maintaining the temperature below -35°C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to +5°C. The reaction is quenched by the slow addition of water, followed by 15% sodium hydroxide solution and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, dried over anhydrous MgSO₄, and concentrated to give Boc-L-leucinol as a crude product, which can be further purified by chromatography.

Protocol 2: Oxidation of Boc-L-Leucinol to Boc-L-Leucinal

This protocol is relevant for the synthesis of peptidyl aldehyde derivatives.

Materials:

-

Boc-L-leucinol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

Procedure:

-

A solution of Boc-L-leucinol (1.0 eq) in anhydrous DCM is cooled to 0°C.

-

Dess-Martin periodinane (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

-

The reaction is quenched by the addition of a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

-

The mixture is stirred vigorously until the two phases become clear.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield Boc-L-leucinal.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise as enzyme inhibitors, particularly in the context of proteasome inhibition. The leucinal moiety can act as a warhead, forming a covalent bond with the active site of the enzyme.

Proteasome Inhibition

Peptidyl aldehydes incorporating a Boc-leucinal C-terminus have been investigated as inhibitors of the 20S proteasome, a key target in cancer therapy. The following table summarizes the inhibitory activities of some representative compounds.

| Compound ID | Structure | P3 Residue | P4 Residue | ChT-L IC₅₀ (nM) |

| 3c | Cbz-Glu(OtBu)-Phe-Leucinal | Phe | Cbz-Glu(OtBu) | 5.2 ± 0.6 |

| 3d | Cbz-Glu(OtBu)-Leu-Leucinal | Leu | Cbz-Glu(OtBu) | 6.3 ± 0.8 |

| 3o | Boc-Ser(OBzl)-Leu-Leucinal | Leu | Boc-Ser(OBzl) | 8.7 ± 1.1 |

| MG132 | Cbz-Leu-Leu-Leucinal | Leu | Cbz-Leu | 58.4 ± 4.5 |

Data sourced from a study on novel peptide aldehydes as 20S proteasome inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

-

P3 Position: Bulky, hydrophobic residues at the P3 position generally lead to higher inhibitory activity. For instance, compounds with Phenylalanine (Phe) or Leucine (Leu) at P3 are more potent than those with electropositive residues.[1]

-

P4 Position: The nature of the N-terminal protecting group (P4 position) also influences activity. Both Cbz and Boc protecting groups have been successfully utilized in potent inhibitors.[1]

-

Side Chain Length: A relatively long and bulky side chain at the P3 position appears to be favorable for increased activity.[1]

Logical Relationship in SAR Studies

The process of optimizing these inhibitors follows a logical progression of synthesis and biological evaluation to establish SAR.

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Applications in Drug Discovery

The versatility of the this compound scaffold extends beyond proteasome inhibitors. Its derivatives have been utilized as key intermediates in the synthesis of complex natural product analogs and other therapeutic agents.

-

Taxane Analogs: N-Boc-L-leucinol has been converted into side-chain precursors for the synthesis of 9-dihydrotaxane analogs, which are of interest as potential anticancer agents.

-

HIV Protease Inhibitors: The core structure can be incorporated into non-peptidic inhibitors of HIV protease.

-

GPR88 Receptor Agonists: Derivatives have been synthesized and evaluated as small molecule agonists for the orphan G protein-coupled receptor GPR88.

Conclusion

This compound and its analogs represent a valuable class of chiral building blocks with significant potential in drug discovery. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The demonstrated biological activity, particularly as enzyme inhibitors, underscores the importance of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around this core structure is likely to yield new and improved drug candidates for a variety of disease targets. This guide provides a foundational understanding for researchers and drug development professionals to leverage these versatile compounds in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Boc-(S)-3-amino-5-methylhexan-1-ol in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol is a chiral building block valuable in the synthesis of peptidomimetics and other modified peptides. Its structure, featuring a protected amine and a primary alcohol, allows for the introduction of a non-natural amino acid surrogate into a peptide sequence. This modification can significantly impact the peptide's conformational properties, proteolytic stability, and biological activity. Unlike standard alpha-amino acids, the incorporation of an amino alcohol into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires specialized protocols. The absence of a carboxyl group necessitates alternative coupling strategies to form a stable linkage to the growing peptide chain.

This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences using Boc-based SPPS. The primary method described is the formation of a depsipeptide, where an ester bond is created between the hydroxyl group of the amino alcohol and a carboxylic acid on the peptide-resin. This is most commonly achieved through the Mitsunobu reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amino alcohol is provided below.

| Property | Value |

| Molecular Formula | C7H17NO |

| Molecular Weight | 131.22 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C |

Note: The Boc-protected version will have a higher molecular weight and different solubility profile.

Application in Solid-Phase Peptide Synthesis

The primary application of this compound in SPPS is the synthesis of depsipeptides, which are peptide analogues containing one or more ester bonds in place of amide bonds.[2][3] This modification can lead to compounds with a range of biological activities, including antimicrobial, antiviral, and antitumor effects.[4][5][6] The incorporation of this building block can also be used to create peptidomimetics with reduced amide character, potentially improving bioavailability.

Key Advantages of Incorporation:

-

Increased Proteolytic Stability: The ester bond is generally more resistant to cleavage by proteases compared to the amide bond.

-

Conformational Constraints: The introduction of a non-standard backbone linkage can induce specific secondary structures.

-

Pharmacokinetic Modulation: Altering the peptide backbone can influence properties such as membrane permeability and in vivo half-life.

Experimental Protocols

The following protocols outline the general procedures for the incorporation of this compound into a peptide sequence on a solid support. It is crucial to note that optimization of reaction conditions (e.g., equivalents of reagents, reaction times, and solvents) may be necessary for specific peptide sequences and resins.

Protocol 1: Incorporation via Mitsunobu Reaction on a Resin-Bound Peptide

This protocol describes the coupling of this compound to the C-terminal carboxylic acid of a peptide that has been assembled on a solid support.

Materials:

-

Peptide-resin with a free C-terminal carboxylic acid (e.g., synthesized on a Wang or PAM resin)

-

This compound

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Standard SPPS washing solvents (DMF, DCM, IPA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous THF or DCM for 30-60 minutes.

-

Reagent Preparation: In a separate flask, dissolve this compound (3-5 equivalents relative to resin loading) and PPh3 (3-5 equivalents) in anhydrous THF or DCM.

-

Mitsunobu Coupling:

-

Add the solution from step 2 to the swollen resin.

-

Cool the reaction vessel to 0°C in an ice bath.

-

Slowly add DEAD or DIAD (3-5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 4-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test cleavage and analysis by HPLC-MS.

-

-

Washing: After the coupling is complete, filter the resin and wash thoroughly with DCM (3x), DMF (3x), and IPA (3x).

-

Drying: Dry the resin under vacuum.

-

Boc Deprotection: The Boc group on the newly incorporated amino alcohol can be removed using standard Boc-SPPS deprotection conditions (e.g., 50% TFA in DCM) to allow for further chain elongation if desired.[7]

Quantitative Data for Mitsunobu Reaction in SPPS (Representative Examples):

The efficiency of the Mitsunobu reaction can vary depending on the specific substrates and reaction conditions. The following table provides representative yields for similar reactions reported in the literature.

| Reactants | Resin | Coupling Yield | Reference |

| Fmoc-Tyr-OAllyl, Wang Resin | Wang | Good Loading | [8] |

| Boc-aminoethanol, Merrifield Resin | Merrifield | Not specified, successful synthesis | [1] |

| N-Boc ethyl oxamate, Allylic Alcohol (solution phase) | - | Quantitative | [9] |

| Phenyl benzyl ether, (S)-ethyl lactate (solution phase) | - | 88% | [9] |

Note: These are examples and the yield for this compound may differ.

Workflow for Depsipeptide Synthesis using Mitsunobu Reaction

Caption: Workflow for incorporating an amino alcohol via the Mitsunobu reaction in SPPS.

Biological Activities of Peptides Containing 3-amino-5-methylhexan-1-ol and Related Structures

While specific biological activity data for peptides containing the this compound moiety is not extensively reported in the literature, the incorporation of this and similar building blocks to create depsipeptides and peptidomimetics can lead to a wide range of biological functions.

-

Antimicrobial and Antifungal Activity: Many naturally occurring depsipeptides exhibit potent antimicrobial and antifungal properties.[4][6] The altered backbone can disrupt microbial membranes or inhibit essential enzymes.

-

Antiviral Activity: Some depsipeptides have shown promise as antiviral agents, including activity against HIV.[5]

-

Antitumor Activity: The conformational constraints imposed by the ester linkage can lead to peptides with enhanced binding to cancer-related targets, resulting in cytotoxic or antiproliferative effects.[6]

-

Enzyme Inhibition: Peptidomimetics containing non-standard backbones can act as inhibitors of various enzymes, such as proteases.

Signaling Pathway Implication (Hypothetical)

The incorporation of this compound could lead to peptidomimetics that interfere with protein-protein interactions (PPIs), which are crucial in many signaling pathways. For example, a depsipeptide might mimic a helical region of a protein involved in a PPI, thereby disrupting the pathway.

Caption: Hypothetical mechanism of a depsipeptide inhibiting a signaling pathway.

Conclusion

This compound is a versatile building block for the synthesis of novel peptidomimetics and depsipeptides. Its incorporation via SPPS, primarily through the Mitsunobu reaction, allows for the creation of peptides with modified backbones, potentially leading to enhanced stability and unique biological activities. The protocols provided herein offer a foundation for researchers to explore the use of this compound in their peptide synthesis endeavors. Further optimization and exploration of the biological properties of the resulting peptides are encouraged to fully realize the potential of this and similar non-natural building blocks in drug discovery and development.

References

- 1. Application of Mitsunobu reaction to solid-phase peptide nucleic acid (PNA) monomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 3. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Coupling Protocols for Boc-(S)-3-amino-5-methylhexan-1-ol: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of Boc-(S)-3-amino-5-methylhexan-1-ol, a valuable chiral building block in medicinal chemistry, particularly in the synthesis of peptide mimics and other complex organic molecules. The protocols outlined below describe standard methods for both amide bond formation at the amino terminus and esterification at the hydroxyl terminus.

Overview of Coupling Strategies

This compound possesses two primary reactive sites for coupling reactions: the Boc-protected amine and the primary alcohol. The choice of coupling strategy depends on the desired final product.

-

Amide Bond Formation: Acylation of the amino group is a common strategy to incorporate the amino alcohol into a peptide or small molecule backbone. This is typically achieved using standard peptide coupling reagents.

-

Ester Bond Formation: Esterification of the hydroxyl group allows for the attachment of various carboxylic acids, including protected amino acids, to this chiral scaffold.

Data Presentation: Comparison of Coupling Protocols

The following table summarizes common coupling protocols applicable to this compound, including typical reaction conditions and expected outcomes. Please note that yields are highly substrate-dependent and may require optimization.

| Coupling Type | Reagents | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| Amide Bond | HATU, Carboxylic Acid | DIPEA | DMF | 0 to RT | 2 - 12 | 80-95 | HATU is a highly efficient coupling reagent that minimizes racemization.[1] The reaction progress can be monitored by TLC or LC-MS. |

| Amide Bond | EDC, HOBt, Carboxylic Acid | DIPEA or NMM | DCM or DMF | 0 to RT | 12 - 24 | 70-90 | A classic and cost-effective method. The urea byproduct can be removed by aqueous workup. |

| Ester Bond | DCC, DMAP, Carboxylic Acid | - | DCM | 0 to RT | 4 - 18 | 75-90 | The Steglich esterification is a mild and effective method for sterically hindered alcohols.[2][3][4] The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. |

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes the coupling of a generic carboxylic acid to the amino group of this compound.

Materials:

-

This compound

-

Carboxylic acid of interest

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

-

Add the solution of this compound to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)

This protocol describes the esterification of the hydroxyl group of this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

0.5 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring at room temperature for 4-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off the DCU precipitate and wash the filter cake with cold DCM.

-

Combine the filtrate and washings and wash with 0.5 M HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired O-acylated product.[2][3][4]

Mandatory Visualizations

Caption: Workflow for Amide Coupling via HATU.

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols: Incorporation of Boc-(S)-3-amino-5-methylhexan-1-ol into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of the non-standard amino alcohol, Boc-(S)-3-amino-5-methylhexan-1-ol, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines the critical considerations, detailed experimental protocols, and data interpretation to facilitate the synthesis of peptides containing this unique building block, which is an analogue of the well-known protease inhibitor component, statine.

Introduction

This compound is a valuable building block in medicinal chemistry, often used to mimic the transition state of peptide bond hydrolysis, thereby imparting inhibitory activity against proteases such as renin and HIV protease. Its incorporation into peptide sequences can be challenging due to its steric hindrance and the presence of a primary alcohol. This document provides a comprehensive protocol for its efficient and reliable incorporation.

Key Considerations for a Successful Synthesis

The successful incorporation of this compound hinges on several key factors:

-

Hydroxyl Group Protection: It is highly recommended to protect the primary hydroxyl group to prevent unwanted side reactions, such as acylation, during the coupling steps.[1] A common and effective protecting group is the tert-butyldimethylsilyl (TBDMS) ether, which is stable to the conditions of Boc-SPPS but can be removed during the final cleavage.

-

Choice of Coupling Reagents: Due to the steric hindrance of the amino alcohol, standard coupling reagents may not be sufficient to achieve high coupling yields. More potent activating reagents are often required.

-

Reaction Monitoring: Careful monitoring of the coupling reaction is crucial to ensure complete incorporation of the building block.

Experimental Protocols

This section details the step-by-step procedures for the incorporation of O-TBDMS-protected this compound into a peptide sequence using manual or automated Boc-SPPS.

Materials and Reagents

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, PyBOP)

-

Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

-

Cleavage cocktail (e.g., HF/anisole or a low-HF alternative)

-

Standard Boc-protected amino acids

Protocol 1: Protection of the Hydroxyl Group

-

Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TBDMS-Cl (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-(S)-3-amino-5-methyl-1-(tert-butyldimethylsilyloxy)hexan-1-ol by flash chromatography.

Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporation

This protocol assumes a standard Boc-SPPS workflow. The following steps detail the incorporation of the protected amino alcohol.

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Washes: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x).

-

Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the terminal amine.

-

Washes: Wash the resin with DMF (3x).

-

Coupling of Boc-(S)-3-amino-5-methyl-1-(tert-butyldimethylsilyloxy)hexan-1-ol:

-

In a separate vessel, pre-activate a solution of O-TBDMS-protected this compound (3.0 eq) and a suitable coupling reagent (e.g., HBTU, 2.9 eq) in DMF with DIPEA (6.0 eq) for 2-5 minutes.

-

Add the activated amino alcohol solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be gently agitated.

-

Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

-

-

Washes: Wash the resin with DMF (3x) and DCM (3x).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Washes: Wash the resin with DMF (3x) and DCM (3x).

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next standard Boc-protected amino acid.

Protocol 3: Cleavage and Deprotection

-

After the full peptide sequence is assembled, wash the resin thoroughly with DCM and dry it under vacuum.

-

Transfer the resin to a suitable apparatus for cleavage (e.g., a high-pressure HF apparatus).

-

Treat the resin with the cleavage cocktail (e.g., HF:anisole 9:1) at 0°C for 1-2 hours. This step will cleave the peptide from the resin and remove the Boc, TBDMS, and other acid-labile side-chain protecting groups.

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide precipitate with cold diethyl ether several times.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and amino acid analysis.

Data Presentation

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids and amino alcohols. The following table summarizes the relative effectiveness of common coupling reagents in such challenging couplings.

| Coupling Reagent | Activating Species | Relative Efficiency for Hindered Couplings | Notes |

| HBTU/DIPEA | HOBt active ester | Good to Excellent | A widely used and reliable choice. |

| HATU/DIPEA | HOAt active ester | Excellent | Often superior for very difficult couplings due to the formation of a more reactive HOAt ester. |

| PyBOP/DIPEA | HOBt active ester | Good to Excellent | Similar in efficacy to HBTU. |

| COMU/DIPEA | Oxyma active ester | Excellent | A newer generation reagent with high efficiency and improved safety profile (non-explosive byproducts). |

| DIC/HOBt | HOBt active ester | Moderate to Good | A classic and cost-effective option, but may require longer reaction times or double coupling for hindered residues. |

Visualizations

Experimental Workflow

Caption: Workflow for the incorporation of this compound.

Decision Pathway for Synthesis Strategy

Caption: Decision pathway for incorporating the amino alcohol into a peptide sequence.

References

Application Notes and Protocols: The Use of Boc-(S)-3-amino-5-methylhexan-1-ol in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol, a protected β-amino alcohol, is a valuable building block in the design of peptidomimetics. Its structural features, including the chiral center and the isobutyl side chain, make it an analog of statine and a derivative of L-leucine. This allows for its incorporation into peptide sequences to mimic transition states of peptide bond hydrolysis, thereby acting as a potent enzyme inhibitor. Peptidomimetics containing this or similar moieties often exhibit enhanced stability against proteolytic degradation and improved pharmacokinetic profiles compared to their natural peptide counterparts.

One of the primary applications for this class of compounds is in the development of renin inhibitors. Renin is a key aspartyl protease in the renin-angiotensin system (RAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin is a therapeutic strategy for the management of hypertension. The (3S,4S)-stereochemistry of statine and its analogs has been shown to be crucial for potent renin inhibition, and this compound provides a scaffold to mimic this critical pharmacophore.

Key Applications

-

Design of Protease Inhibitors: The hydroxyethylamine moiety that can be formed from this compound is a well-established transition-state isostere for aspartyl proteases like renin and HIV protease.

-

Increased Proteolytic Stability: The incorporation of a β-amino acid structure into a peptide backbone disrupts the natural α-amino acid sequence, rendering the resulting peptidomimetic resistant to degradation by common proteases.[1]

-

Structural Scaffolding: This building block can be used to introduce conformational constraints into a peptide, helping to lock it into a bioactive conformation.

Data Presentation

The following table summarizes the in vitro biological activity of various peptidomimetic renin inhibitors containing statine or its analogs, which are structurally related to peptidomimetics that can be synthesized from this compound. This data highlights the potency of this class of compounds.

| Compound Reference | Structure/Modification | Target | IC50 (nM) | Source |

| ES 6864 | Dipeptide renin inhibitor with statine analogue | Human Renin | 4.6 | [2] |

| Inhibitor VI | Boc-His-Pro-Phe-His-Sta-Val-Ile-His-NH2 | Human Renin | Not specified, but best in series | [3] |

| Inhibitor VII | Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2 | Rat Renin | 12 | [3] |

| Dipeptide Inhibitors | General dipeptides with statine analogues | Human Renin | 3-140 | [2] |

Signaling Pathway

The renin-angiotensin system (RAS) is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. Peptidomimetics derived from this compound can act as renin inhibitors, blocking the initial and rate-limiting step of this pathway.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of peptidomimetics incorporating this compound.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Renin Inhibitor

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a hypothetical renin inhibitor incorporating a residue derived from this compound. The strategy employed is Boc/Bzl chemistry.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-amino acids (e.g., Boc-His(Tos)-OH, Boc-Pro-OH, Boc-Phe-OH, Boc-Val-OH, Boc-Ile-OH)

-

This compound

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Piperidine

-

Thiophenol

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole

Procedure:

-

Resin Swelling and First Amino Acid Coupling:

-

Swell Merrifield resin in DCM in a reaction vessel.

-